molecular formula C7H2F4N2 B13912647 5-Fluoro-2-(trifluoromethyl)nicotinonitrile

5-Fluoro-2-(trifluoromethyl)nicotinonitrile

Cat. No.: B13912647
M. Wt: 190.10 g/mol
InChI Key: IOVSCCSIFOSNDS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinonitrile structure

Preparation Methods

One common method is the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent in a continuous-flow millireactor system . This process ensures a controlled reaction environment, leading to high yields and safety.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced fluorinating reagents and catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-Fluoro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s fluorinated nature makes it useful in the development of bioactive molecules with enhanced metabolic stability and bioavailability.

    Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and environmental stability of these products.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

5-Fluoro-2-(trifluoromethyl)nicotinonitrile can be compared with other fluorinated pyridines, such as:

  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 5-Fluoro-6-(trifluoromethyl)nicotinonitrile
  • 5-Trifluoromethyl-2-formylphenylboronic acid

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2F4N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H

InChI Key

IOVSCCSIFOSNDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)C(F)(F)F)F

Origin of Product

United States

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